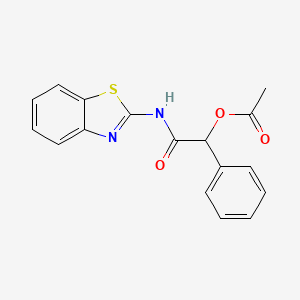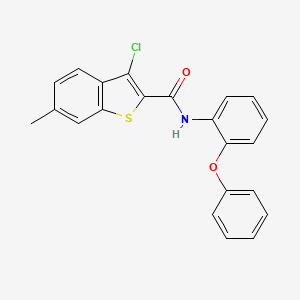![molecular formula C18H18N2O3 B4038679 N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4038679.png)
N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13174244 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including derivatives similar to N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, have been synthesized and characterized. These compounds exhibit antifungal activities against pathogens responsible for significant plant diseases, demonstrating their potential application in agricultural biotechnology and plant protection (Zhou Weiqun et al., 2005).
Enzyme Inhibition
A study on aromatic sulfonamide inhibitors of carbonic anhydrases showcases compounds with structural similarities to this compound. These inhibitors target isoenzymes involved in various physiological and pathological processes, indicating the compound's relevance in medicinal chemistry and pharmacology for designing novel therapeutic agents (C. Supuran et al., 2013).
Chemical Synthesis and Catalysis
The meta-selective C-H borylation of benzamides and pyridines facilitated by an iridium-Lewis acid bifunctional catalyst involves compounds analogous to this compound. This process highlights the compound's utility in synthetic organic chemistry, particularly in the selective functionalization of aromatic compounds, which is crucial for developing pharmaceuticals and materials (Li-Cheng Yang et al., 2019).
Antitumor Activity
Derivatives of this compound have been explored for their biological activities, including antitumor effects. Synthesis and structural analysis of these compounds reveal their potential in inhibiting the proliferation of cancer cell lines, underscoring their importance in oncology and drug development (Jiu-Fu Lu et al., 2017).
Material Science and Polymer Chemistry
The synthesis of biodegradable polyesteramides with pendant functional groups utilizing morpholine derivatives reflects the compound's application in material science. These polyesteramides, featuring protected functional groups, have potential uses in biomedical applications, including drug delivery systems and biodegradable materials (P. J. I. Veld et al., 1992).
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(14-4-2-1-3-5-14)19-16-8-6-15(7-9-16)18(22)20-10-12-23-13-11-20/h1-9H,10-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBWAGJBOIZEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4038596.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide](/img/structure/B4038609.png)
![2,2,3,3-tetrafluoro-N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide](/img/structure/B4038620.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide](/img/structure/B4038621.png)
![2-{[1-(3-chlorobenzyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4038628.png)

![6-{[(3-CHLOROPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4038639.png)
![ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate](/img/structure/B4038651.png)
![5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide](/img/structure/B4038654.png)
![2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4038657.png)
![N-(2-methyl-2-propen-1-yl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4038687.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B4038694.png)
![2-(2,5-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]propanamide](/img/structure/B4038700.png)
